Boc-PNA-T-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

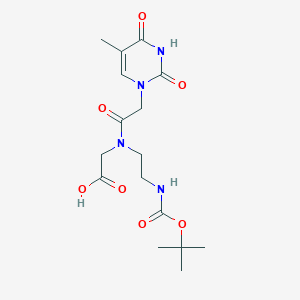

“Boc-PNA-T-OH” is a Boc PNA monomer that serves as a building block for the synthesis of PNA oligomers . It has a molecular formula of C16H24N4O7 and a molecular weight of 384.39 .

Synthesis Analysis

The synthesis of PNA is usually performed by automated solid phase methods, similar to the case of DNA and RNA oligonucleotide synthesis . An optimized automated PNA synthesis protocol has been reported, where under optimal conditions, the product yield of a test 17-mer PNA is approximately 90% . The average coupling yield is 99.4% . The synthesis strategy is Boc/Z and the deprotected amine is neutralized .

Molecular Structure Analysis

The molecular structure of “Boc-PNA-T-OH” is characterized by a peptide-like N-(2-aminoethyl)glycine backbone, forming highly stable amide bonds between the monomeric units . Different basic groups (purines and pyrimidines) are then attached to the peptide framework via a methylene carbonyl group to form a non-chiral and uncharged structure .

Chemical Reactions Analysis

In the synthesis of PNA, the carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .

Physical And Chemical Properties Analysis

“Boc-PNA-T-OH” is a white to off-white powder . Its exact mass is 384.16400 and its PSA is 150.80000 .

Wissenschaftliche Forschungsanwendungen

Dynamic DNA Nanotechnology

Boc-PNA-T-OH is used in the field of dynamic DNA nanotechnology. It is used in the creation of pseudo-complementary peptide nucleic acid (pcPNA) actuators that serve as reversible switches . These switches are used in the structural reorganization of nanoscale DNA architectures . The switching process relies on a mechanism that involves double-strand invasion .

DNA Rotaxane Architecture

Boc-PNA-T-OH is also used in DNA rotaxane architecture. The monomers required for generating the pcPNA were obtained by an improved synthesis strategy and were incorporated into a PNA actuator sequence as well as into a short DNA strand that subsequently was integrated into the rotaxane architecture . The alternate addition of a DNA and PNA actuator sequence allowed the multiple reversible switching between a mobile rotaxane macrocycle and a stationary pseudorotaxane state .

Synthesis of PNA Oligomers

Boc-PNA-T-OH is a Boc PNA monomer that is a building block for the synthesis of PNA oligomers . These oligomers have extensive applications in the fields of gene therapeutics and biomedical diagnostics .

Solid-Phase Synthesis (SPS)

Boc-PNA-T-OH is used in Solid-Phase Synthesis (SPS) of Peptide Nucleic Acids (PNAs). The advantage of using Boc as a temporal protecting group has been demonstrated to be more favored than Fmoc . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .

Synthesis of PNA Pentamer

The efficiency of the novel synthetic strategy using Boc-PNA-T-OH has been demonstrated in the synthesis of the PNA pentamer H–PNA (TATCT)–βAla–OH .

Protection from Depurination

From a chemistry perspective, PNAs are considered more advantageous than natural oligonucleotides because they have a peptide-like AEG backbone, forming highly stable amide/peptide bonds between the monomeric units. This property protects these molecules from depurination, a common phenomenon that occurs in oligonucleotide molecules under acidic conditions .

Wirkmechanismus

Target of Action

Boc-PNA-T-OH is a type of Peptide Nucleic Acid (PNA) monomer . PNAs are intriguing synthetic biomolecules that are considered analogs of oligonucleotides . The primary targets of Boc-PNA-T-OH are specific DNA or mRNA strands . The achirality of their N-(2-aminoethyl)glycine (AEG) linkage facilitates their selective hybridization to these targets, forming a PNA–DNA or PNA–RNA complex .

Mode of Action

Boc-PNA-T-OH interacts with its targets (DNA or mRNA strands) through a process called hybridization . This interaction results in the formation of a PNA-DNA or PNA-RNA complex . The stability of this complex is enhanced by the peptide-like AEG backbone of PNAs, which forms highly stable amide/peptide bonds between the monomeric units .

Biochemical Pathways

Given the nature of pnas, they are likely to interfere with the processes of transcription and translation in cells by binding to specific dna or mrna strands . This can potentially affect the expression of certain genes, thereby influencing various cellular processes.

Pharmacokinetics

It is known that pnas, in general, exhibit strong enzyme stability and thermal stability . This suggests that Boc-PNA-T-OH could have good bioavailability and long-lasting biological activity.

Result of Action

The molecular and cellular effects of Boc-PNA-T-OH’s action would depend on the specific DNA or mRNA targets it binds to. By forming complexes with these targets, Boc-PNA-T-OH could potentially alter gene expression patterns in cells . This could lead to various downstream effects, depending on the functions of the affected genes.

Action Environment

The action, efficacy, and stability of Boc-PNA-T-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the PNA-DNA or PNA-RNA complexes . Furthermore, the presence of certain enzymes or other biomolecules could also influence the action and efficacy of Boc-PNA-T-OH .

Zukünftige Richtungen

Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine . They have found extensive applications in the fields of gene therapeutics and biomedical diagnostics . Despite the numerous benefits of PNAs, few studies have explored these molecules because of the ongoing challenges regarding their synthesis .

Eigenschaften

IUPAC Name |

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJPRVGZZWRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?

A: Boc-PNA-T-OH, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.

Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing Boc-PNA-T-OH?

A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing Boc-PNA-T-OH offers several potential advantages: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)